(1R,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL

Chiral Building Block Stereochemistry CAS Registry

Sourcing enantiopure chiral intermediates for BTK inhibitor programs? This (1R,2R)-configured vicinal amino alcohol delivers defined stereochemistry essential for target binding. ≥98% HPLC purity with Certificate of Analysis. • Directly maps to piperidine/pyrrolidine pharmacophores in ibrutinib-class inhibitors • Vicinal N,O motif serves as bidentate ligand scaffold for asymmetric catalysis • Fragment-compatible profile (LogP ~2.0, tPSA 46 Ų). Global shipping available.

Molecular Formula C9H11ClFNO
Molecular Weight 203.64 g/mol
Cat. No. B13043703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL
Molecular FormulaC9H11ClFNO
Molecular Weight203.64 g/mol
Structural Identifiers
SMILESCC(C(C1=C(C=C(C=C1)Cl)F)N)O
InChIInChI=1S/C9H11ClFNO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1
InChIKeyBYTVMEMMBGDOMU-ANLVUFKYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview


(1R,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL (CAS 1213906-43-4, molecular formula C₉H₁₁ClFNO, molecular weight 203.64 g/mol) is a chiral vicinal amino alcohol featuring two contiguous stereogenic centers with defined absolute configuration . The molecule incorporates a 4-chloro-2-fluorophenyl substituent, an amino group at the benzylic position, and a secondary hydroxyl group on the adjacent carbon, making it a versatile intermediate for constructing enantiomerically pure pharmaceutical candidates and chiral ligands . Commercial supply typically achieves ≥98% HPLC purity, ensuring suitability for demanding synthetic applications .

1 Chiral reference-standard workflow — enables stereochemical-control study fit via distinct CAS
2 Enantiomer-comparison study context — (1R,2R) absolute configuration for asymmetric synthesis
3 HPLC purity ≥98% — supports sensitive catalytic or assay-ready intermediate selection

Risks of Stereoisomer or Regioisomer Substitution


The compound possesses two stereogenic centers; altering either the relative (diastereomeric) or absolute (enantiomeric) configuration yields distinct diastereomers or enantiomers with different three-dimensional geometries. For example, the (1S,2R)-diastereomer (CAS 1213387-98-4) and the (1S,2S)-enantiomer (CAS 1270032-45-5) are chemically distinct entities that cannot be assumed to behave identically in chiral recognition events, asymmetric catalysis, or biological target engagement [1]. Furthermore, the exact 4-chloro-2-fluoro substitution pattern on the aromatic ring imparts a unique electronic and steric profile compared to regioisomeric analogs (e.g., 2-chloro-4-fluorophenyl or 3-chloro-4-fluorophenyl derivatives). Although publication of direct, quantitative comparative performance data for this specific compound class remains sparse, the well-established principles of stereochemistry and medicinal chemistry dictate that substitution without rigorous validation risks loss of enantioselectivity, altered pharmacokinetics, or reduced target potency [2].

This product
(1R,2R) CAS 1213906-43-4 — two contiguous defined stereocenters, 4-Cl-2-F substitution
May shift if substituted
(1S,2R) CAS 1213387-98-4 or (1S,2S) CAS 1270032-45-5 — diastereomeric/enantiomeric geometry mismatch
This product
4-chloro-2-fluorophenyl — unique electronic and steric profile from halogen pattern
May shift if substituted
2-Cl-4-F or 3-Cl-4-F regioisomers — altered binding-pocket complementarity may not transfer

Quantitative Sourcing Evidence


CAS Registry Differentiation of Stereoisomers

The target (1R,2R)-diastereomer carries the unique CAS registry number 1213906-43-4 . The (1S,2R)-diastereomer is registered under CAS 1213387-98-4 [1], while the (1S,2S)-enantiomer is CAS 1270032-45-5 [2]. These distinct identifiers confirm non-identical stereochemical configurations. In the absence of published side-by-side biological or catalytic data, the CAS differentiation serves as the primary verifiable metric guaranteeing that the procured material will possess the intended spatial orientation of the amino and hydroxyl groups, which is critical for downstream diastereoselective transformations and chiral ligand applications.

CAS Registry
Data to verify
Target: CAS 1213906-43-4 (1R,2R) vs (1S,2R) CAS 1213387-98-4 and (1S,2S) CAS 1270032-45-5
Distinct CAS confirms stereochemical identity for procurement control
Registry assignment based on absolute configuration; no head-to-head data
Chiral Building Block Stereochemistry CAS Registry

HPLC Purity vs. Typical Building Blocks

Suppliers of (1R,2R)-1-amino-1-(4-chloro-2-fluorophenyl)propan-2-OL typically specify a minimum purity of 98% as determined by HPLC . While comparable amino alcohol building blocks are often offered at 95% or 97% purity, the 98% threshold reduces the mass fraction of undefined impurities that could interfere with catalytic cycles or lead to erroneous biological assay readouts. The specified purity is supported by batch-specific certificates of analysis upon request.

HPLC Purity
Specification review
≥98% (this product) vs 95–97% typical chiral amino alcohols
Supports reduced impurity-driven side reactions in asymmetric synthesis
Supplier specification; batch COA on request
Purity Quality Control HPLC

Halogen Substitution Pattern Effects

The 4-chloro-2-fluorophenyl motif presents a distinct combination of electron-withdrawing effects: chlorine at the para position (Hammett σₚ = +0.23) and fluorine at the ortho position (σₘ = +0.34). This differs from the regioisomeric 2-chloro-4-fluorophenyl pattern where the Hammett values are reversed. Additionally, the van der Waals volume of Cl (≈ 17 ų) vs F (≈ 5.8 ų) at specific positions alters the steric profile around the benzylic amine. These differences are expected to influence binding pocket complementarity in enzyme targets such as Bruton's tyrosine kinase (BTK), where the 4-chloro-2-fluorophenyl moiety is a privileged pharmacophore [1]. Direct head-to-head biological data for the isolated amino alcohol fragment are not publicly available; therefore this is classified as class-level inference.

Halogen Pattern
Class-level
4-Cl (σₚ +0.23), 2-F (σₘ +0.34) — distinct from 4-F, 2-Cl regioisomer
Halogen SAR context may influence target binding (e.g., BTK pharmacophore)
Class-level inference; no direct comparative biological data
Halogen effect SAR Physicochemical properties

Application Scenarios


Chiral Intermediate for BTK Inhibitor Synthesis

The 4-chloro-2-fluorophenyl group is a recurring motif in approved and investigational BTK inhibitors such as ibrutinib [1]. The (1R,2R)-amino alcohol can serve as a key chiral intermediate for constructing the stereochemically defined piperidine or pyrrolidine portions of these inhibitors, where the correct absolute configuration is essential for target binding. Procurement of the (1R,2R)-enantiomer ensures that the final drug candidate maintains the desired (R)-configuration at the critical stereocenter.

Chiral Ligand Precursor for Asymmetric Catalysis

Vicinal amino alcohols are privileged ligand scaffolds for enantioselective reductions (e.g., oxazaborolidine-catalyzed ketone reduction) and additions (e.g., dialkylzinc to aldehydes). The defined (1R,2R) configuration allows construction of bidentate N,O-ligands with predictable facial selectivity. While specific catalytic data for this compound are not yet published, its structural analogy to proven ligands such as (1R,2R)-2-amino-1,2-diphenylethanol suggests utility in developing novel catalysts with altered electronic properties due to the halogen substituents [2].

Reference Standard for Chiral Analysis

With a guaranteed HPLC purity of 98% and a well-defined CAS number distinct from its stereoisomers, the (1R,2R) compound is suitable for use as a reference standard in chiral HPLC or SFC method development. It enables unambiguous identification and quantification of the (1R,2R)-isomer in complex reaction mixtures, a prerequisite for process analytical technology (PAT) in pharmaceutical manufacturing .

Building Block for Fragment-Based Drug Discovery (FBDD)

The combination of a rigid phenyl ring, two hydrogen-bond donor/acceptor groups (amine, alcohol), and halogen atoms that can participate in halogen bonding makes this compound a suitable fragment for screening against protein targets. Its physicochemical profile (predicted LogP ~2.0, tPSA 46 Ų) aligns with fragment library guidelines, while the chiral nature offers an additional dimension of selectivity that racemic fragments cannot provide .

Application
Selection Property
Validation Focus
BTK inhibitor intermediate synthesis
Enantiomer-attribution review
(R)-configuration retention at critical stereocenter
Asymmetric catalysis ligand precursor
Stereochemical-control context
N,O-bidentate ligand facial selectivity
Chiral HPLC / SFC reference standard
Chiral reference-standard workflow
Isomer identification and quantification
Fragment-based drug discovery (FBDD)
Chiral fragment screening fit
Predicted LogP ~2.0, tPSA 46 Ų; chiral selectivity dimension
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